ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride
Description
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H17NO3·HCl It is known for its unique structure, which includes an amino group, a hydroxyl group, and an ester functional group
Properties
CAS No. |
2770495-24-2 |
|---|---|
Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-4-12-7(11)6(10)8(2,3)5-9;/h6,10H,4-5,9H2,1-3H3;1H |
InChI Key |
WTAHERSEVMMHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)CN)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoic acid.
Reduction: Formation of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-2-hydroxybutanoate: Lacks the dimethyl substitution, resulting in different chemical properties.
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the dimethyl substitution
Biological Activity
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is a compound of interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a hydrochloride salt derived from the amino acid derivative. Its molecular formula is , and it features an amino group, a hydroxyl group, and an ester functionality, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its affinity for target sites.
- Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid derivative, which may modulate biochemical pathways involved in cellular signaling and metabolism.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : Studies suggest that the compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
- Neuroprotective Effects : Some research highlights its neuroprotective properties, suggesting efficacy in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The compound can be compared with structurally similar compounds to elucidate its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Ethyl 4-amino-3-methylbutanoate hydrochloride | One less methyl group | Reduced potency in neuroprotection |
| Ethyl 4-amino-2,2-dimethylbutanoate hydrochloride | Different methyl group positioning | Enhanced anti-inflammatory effects |
| Ethyl 4-amino-3,3-dimethylpentanoate hydrochloride | Additional carbon chain | Broader spectrum of activity |
This comparison underscores the significance of structural variations in determining biological efficacy.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Study on Antioxidant Activity :
- Researchers evaluated the compound's ability to scavenge free radicals using DPPH assay. Results indicated a significant reduction in radical concentration compared to control samples.
-
Anti-inflammatory Model :
- In a murine model of inflammation induced by carrageenan, administration of the compound resulted in reduced swelling and pro-inflammatory cytokine levels.
-
Neuroprotection Study :
- The neuroprotective effects were assessed in vitro using neuronal cell lines exposed to oxidative stress. The compound demonstrated a dose-dependent increase in cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
